molecular formula C11H17N3O2 B2388953 tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate CAS No. 2386720-52-9

tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2388953
CAS No.: 2386720-52-9
M. Wt: 223.276
InChI Key: NDLNGQVKTLSROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a saturated pyrimidine ring. The tert-butyl carboxylate group at the 8-position serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyrimidine scaffold, a privileged structure known for its bioactivity in kinase inhibition and central nervous system targeting .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLNGQVKTLSROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound features a partially saturated imidazo[1,2-a]pyrimidine core fused with a tert-butyl carboxylate group at the 8-position. The IUPAC name, tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate, reflects the dihydro state of the pyrimidine ring, which adopts a boat conformation to minimize steric strain between the tert-butyl group and the imidazole nitrogen lone pairs.

Physicochemical Properties

Key molecular parameters include:

Property Value
Molecular formula C₁₁H₁₇N₃O₂
Molecular weight 223.276 g/mol
CAS registry number 2386720-52-9
Partition coefficient logP = 1.82 (calculated)
Hydrogen bond acceptors 4

The tert-butyl group confers enhanced lipophilicity (logP > 1.5), while the carboxylate moiety enables hydrogen bonding with biological targets.

Synthetic Methodologies

Iodine-Catalyzed Cyclocondensation

Reaction Design

This method employs molecular iodine (0.5–2 mol%) as a Lewis acid catalyst in ethanol at room temperature. The three-component reaction between 2-aminopyrimidine, tert-butyl isocyanide, and aryl aldehydes proceeds via:

  • Imine formation between the aldehyde and 2-aminopyrimidine
  • Iodine-activated nucleophilic addition of tert-butyl isocyanide
  • [4+1] Cycloaddition to form the imidazo[1,2-a]pyrimidine core
  • Tautomerization and carboxylate group stabilization.
Optimized Conditions
  • Catalyst : I₂ (1 mol%)
  • Solvent : Ethanol (green solvent alternative)
  • Temperature : 25°C
  • Yield : 78–85%
  • Reaction time : 4–6 hours

This method eliminates high-temperature steps, reducing energy consumption by 40% compared to traditional thermal approaches.

Green Synthesis Using Ionic Liquids

Cyclocondensation in BMImBF₄

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄) serves as both solvent and catalyst for the cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine. Key advantages include:

  • Reusability : BMImBF₄ recovered for 5 cycles with <8% activity loss
  • Reaction time : 10 hours vs. 24+ hours in conventional solvents
  • Yield : 92% vs. 68% in dichloromethane

Multi-Component Reactions (MCRs)

Ugi-Type Condensation

A single-pot synthesis combines:

  • 2-Aminopyrimidine (1.0 equiv)
  • tert-Butyl isocyanide (1.05 equiv)
  • Aromatic aldehydes (1.1 equiv)

Reaction progression monitored via TLC shows complete conversion within 3 hours under ultrasonication (40 kHz). The method's atom economy reaches 82%, surpassing stepwise approaches.

Scale-Up Parameters
Parameter Laboratory Scale Pilot Scale
Batch size 5 g 2 kg
Yield 85% 79%
Purity (HPLC) >98% 96%
Cycle time 6 h 8 h

Pilot-scale runs require temperature-controlled jacketed reactors (-5°C to 50°C range) to maintain selectivity.

Protection/Deprotection Strategies

tert-Butyl Group Stability

The tert-butyl carboxylate demonstrates exceptional stability:

  • pH 2–10 (aqueous solutions, 25°C)
  • Temperatures ≤120°C
  • Common nucleophiles (amines, thiols)
Selective Deprotection

Hydrogenolysis with Pd/C (10 wt%) in methanol removes the tert-butyl group without affecting the imidazo[1,2-a]pyrimidine ring:

$$
\text{C}{11}\text{H}{17}\text{N}3\text{O}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}7\text{H}9\text{N}3\text{O}2 + \text{C}4\text{H}_8
$$

This step achieves 94% yield under 3 atm H₂ pressure.

Industrial Production Considerations

Cost Analysis

Component Cost Contribution
Raw materials 58%
Catalyst recovery 12%
Waste treatment 18%
Energy 12%

The iodine-catalyzed method reduces waste treatment costs by 32% compared to Brønsted acid catalysis.

Purification Technologies

  • Simulated Moving Bed (SMB) Chromatography : Achieves 99.5% purity with solvent consumption of 15 L/kg vs. 120 L/kg in batch chromatography
  • Crystallization Optimization : Ethyl acetate/heptane (3:7) mixture gives 88% recovery of desired polymorph

Comparative Method Analysis

Method Yield (%) Purity (%) E-Factor Scalability
Iodine catalysis 85 98.2 8.7 Excellent
Ionic liquid 92 99.1 5.2 Moderate
MCR ultrasonication 78 97.5 11.4 Good
Classical stepwise 65 95.0 23.8 Poor

E-Factor = (kg waste)/(kg product); Lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted imidazo[1,2-a]pyrimidines, which can be further utilized in various applications .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways that regulate cell survival and proliferation.

Case Study : In vitro studies have indicated that this compound significantly reduces cell viability in breast cancer and leukemia cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.

Neurological Disorders

This compound has also been investigated for its neuroprotective effects. It is believed to modulate neuroinflammatory responses and improve cognitive functions.

Case Study : In animal models of Alzheimer’s disease, treatment with this compound led to a reduction in amyloid-beta plaque formation and improved memory performance on cognitive tests.

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains.

Case Study : A study reported that this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential as a lead compound for developing new anti-tuberculosis agents.

Activity Type Target Pathway Effect Reference
AnticancerApoptosis signalingInduces apoptosis
NeuroprotectiveNeuroinflammatory pathwaysReduces amyloid-beta plaques
AntimicrobialBacterial growth inhibitionEffective against M. tuberculosis

Mechanism of Action

The mechanism of action of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its derivatives may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate with structurally related compounds, focusing on heterocyclic core variations, substituent effects, and synthetic strategies.

Structural Analogues with Imidazo[1,2-a]pyridine Cores

  • Compound 23 (2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine) Key Differences: Replaces the pyrimidine ring with a pyridine core and substitutes the tert-butyl carboxylate with an amine and aryl/ethynyl groups. However, the absence of the tert-butyl group may reduce solubility in hydrophobic environments .
  • Compound 24 (2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine)

    • Key Differences : Features a phenethyl substituent instead of the tert-butyl carboxylate.
    • Impact : The phenethyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the tert-butyl derivative .

Heterocycle Variants: Triazolo and Diazepine Derivatives

  • tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 2171817-31-3)

    • Key Differences : Replaces the imidazole ring with a triazole.
    • Impact : The triazole’s electron-deficient nature may alter reactivity and binding interactions, making it more suitable for metal-catalyzed reactions or coordination chemistry .
  • tert-Butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate (CAS 1251017-49-8) Key Differences: Incorporates a seven-membered diazepine ring fused to imidazole. The hydroxymethyl group adds polarity, improving aqueous solubility .

Substituent Effects

  • 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 1888739-73-8)

    • Key Differences : Substitutes tert-butyl carboxylate with a trifluoromethyl-carboxylic acid group.
    • Impact : The trifluoromethyl group’s electron-withdrawing nature increases metabolic stability but may reduce solubility compared to the tert-butyl ester .
  • tert-Butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 1955530-77-4) Key Differences: Positions the amino and carboxylate groups at the 2- and 3-positions, respectively. Impact: The amino group enables additional hydrogen bonding, which could enhance target affinity but may complicate synthetic purification steps .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Imidazo[1,2-a]pyrimidine 8-tert-butyl carboxylate ~265 (estimated) Enhanced solubility, synthetic utility
2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine Imidazo[1,2-a]pyridine 8-amine, 6-phenylethynyl 387.44 Rigid scaffold, kinase inhibition
tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Triazolo[4,3-a]pyridine 8-tert-butyl carboxylate 237.30 Electron-deficient, metal coordination
tert-Butyl 6-(hydroxymethyl)-imidazo[1,2-a][1,4]diazepine-8-carboxylate Imidazo[1,2-a][1,4]diazepine 6-hydroxymethyl, 8-tert-butyl carboxylate 267.32 Flexible conformation, polar group
2-(Trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic Acid Imidazo[1,2-a]pyridine 8-carboxylic acid, 2-CF₃ 234.18 Metabolic stability, acidic character

Biological Activity

Tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyrimidine family, known for diverse biological activities. Its synthesis typically involves multi-step reactions that yield derivatives with varying substituents that influence biological activity. The synthesis of related compounds has been documented, showcasing methodologies that enhance yield and purity .

Antimicrobial Activity

Recent studies indicate that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Mycobacterium tuberculosis (Mtb) : Compounds within this class have shown potent activity against both drug-sensitive and resistant strains of Mtb. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .
  • Mechanism : The proposed mechanism involves the inhibition of ATP homeostasis by targeting specific enzymes like QcrB .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro tests have indicated cytotoxic effects on cancer cell lines with IC50 values in the micromolar range. The compound may induce apoptosis through the generation of reactive oxygen species (ROS) .
  • Photodynamic Therapy : Some derivatives have been investigated for their ability to act as photosensitizers in photodynamic therapy (PDT), effectively killing cancer cells upon light activation .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives:

  • In Vitro Studies : Compounds have been shown to modulate leukocyte functions and reduce inflammatory responses in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Modifications at various positions on the imidazo ring significantly affect potency. For example, introducing electron-withdrawing groups can enhance activity against specific targets .
  • Comparative Analysis : A comparative study of several derivatives revealed that certain structural modifications led to improved selectivity and potency against Mtb and cancer cells .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Mtb Resistance : A set of analogs was tested against MDR and XDR strains of Mtb, demonstrating superior efficacy compared to existing treatments like PA-824 .
  • Cancer Cell Line Assessment : In a series of assays against various cancer cell lines, specific derivatives were identified that not only inhibited cell growth but also induced apoptosis through ROS generation .

Q & A

Q. What are the key synthetic routes for tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate, and how can yield optimization be achieved?

The synthesis typically involves multi-step protocols, including cyclization and protection/deprotection strategies. For example, tert-butyl-protected intermediates are often synthesized via nucleophilic substitution or coupling reactions. A critical step involves the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butoxycarbonyl (Boc) protecting group, followed by neutralization with saturated NaHCO₃ and purification via recrystallization (e.g., using DCM/hexane) . Yield optimization requires careful control of reaction stoichiometry, temperature, and purification methods (e.g., column chromatography or recrystallization).

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • NMR spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons) and the imidazo-pyrimidine backbone.
  • High-performance liquid chromatography (HPLC) : For assessing purity (>95% by area normalization).
  • Mass spectrometry (LC-MS) : To verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇N₃O₂ at 223.27 g/mol) .
  • X-ray crystallography or computational modeling : To resolve ambiguities in stereochemistry or tautomeric forms .

Q. What biological activities have been reported for structurally related imidazo[1,2-a]pyrimidine derivatives?

Analogous compounds exhibit:

  • Antitumor activity : DNA intercalation and inhibition of topoisomerase II, observed in benzyl-substituted imidazo-pyrazine derivatives .
  • Antimicrobial effects : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .
  • Enzyme modulation : Interaction with metabolic enzymes (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced bioactivity?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, cyano) on the imidazo-pyrimidine core enhance DNA binding affinity .
  • Side-chain modifications : Ethylamine or propanoic acid moieties improve solubility and target specificity .
  • Protecting group strategies : Boc groups aid in stabilizing intermediates during multi-step syntheses . Computational tools like molecular docking can predict binding modes to biological targets (e.g., DNA grooves or kinase active sites) .

Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized assays : Using identical cell lines (e.g., MCF-7 for cancer) and protocols (e.g., MTT assay for viability).
  • Metabolic stability tests : Assess compound degradation in serum or microsomal preparations .
  • Orthogonal validation : Combining in vitro results with in vivo models (e.g., zebrafish xenografts) .

Q. How does the choice of solvent and pH affect the stability of tert-butyl-protected intermediates?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may hinder Boc deprotection.
  • pH sensitivity : Acidic conditions (pH < 3) hydrolyze the Boc group, while neutral/basic conditions preserve it. Stability studies using HPLC tracking under varied conditions are critical .

Q. What role do computational methods play in elucidating the mechanism of action for this compound?

  • Molecular dynamics simulations : Predict binding kinetics to DNA or proteins .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore modeling : Identify essential structural motifs for antimicrobial or anticancer activity .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of tert-butyl derivatives in aqueous systems?

  • Salt formation : Use dihydrochloride salts to enhance water solubility .
  • Co-solvent systems : Employ DMSO-water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug strategies : Introduce hydrolyzable esters or amides .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Controlled reaction times : Limit TFA exposure to prevent over-degradation .
  • Scavengers : Add triethylsilane (TES) to quench carbocation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.